molecular formula C17H17ClN2O3S B2765741 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1903286-44-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2765741
CAS No.: 1903286-44-1
M. Wt: 364.84
InChI Key: XGNRQAXFKDWMEU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and could have potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As with the synthesis, without specific information, it’s challenging to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, a study on clubbed quinazolinone and 4-thiazolidinone compounds highlighted their potential as antimicrobial agents against a variety of bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, another study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents shows the relevance of such compounds in combating bacterial infections (Palkar et al., 2017).

Carbonic Anhydrase Inhibition

The role of primary sulfonamide groups in facilitating the formation of polycyclic [1,4]oxazepine-based compounds, which exhibit strong inhibition of human carbonic anhydrases, highlights another potential application area. This finding suggests that compounds with similar functional groups may be explored for their inhibitory effects on therapeutically relevant enzymes (Sapegin et al., 2018).

Antihypertensive and Anticancer Applications

Additionally, research into N-(biphenylylmethyl)imidazoles as antihypertensive agents indicates the potential of structurally complex carboxamides in therapeutic applications, particularly in the treatment of hypertension (Carini et al., 1991). There is also evidence of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showing significant antimicrobial activities, further underscoring the versatility of such compounds in medical research (Babu, Pitchumani, & Ramesh, 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a benzo[f][1,4]oxazepin ring, it’s possible that this compound could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific studies or data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-11-6-15(24-10-11)17(22)19-4-5-20-8-12-7-13(18)2-3-14(12)23-9-16(20)21/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNRQAXFKDWMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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